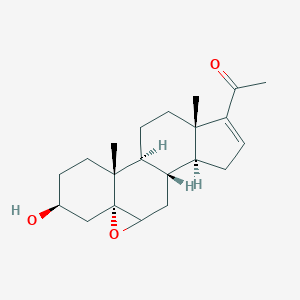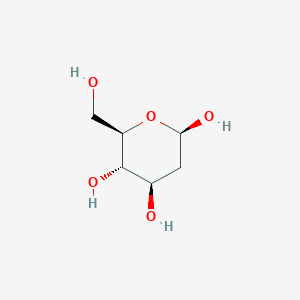
2-Deoxy-beta-d-arabino-hexopyranose
Overview
Description
2-Deoxy-beta-d-arabino-hexopyranose, also known as 2-Deoxy-D-glucose, is a glucose analog where the hydroxyl group at the second carbon is replaced by hydrogen. This modification results in a compound that mimics glucose but is not metabolized in the same way. It has significant applications in various fields, including medicine, biology, and chemistry.
Synthetic Routes and Reaction Conditions:
From Glucal and its Derivatives: One common method involves the reaction of glucal with reagents like trimethyl phosphite and trimethylsilyl triflate to yield 2-deoxy-hexopyranosyl derivatives.
From D-Glucose: Another method includes the reduction of D-glucose using specific catalysts and conditions to remove the hydroxyl group at the second carbon.
Ozonolysis of Tetrols: This method involves the ozonolysis of tetrols followed by reduction to yield 2-deoxy-D-glucose.
Industrial Production Methods:
- Industrial production often involves enzymatic synthesis due to its efficiency and specificity. Enzymes like glucose oxidase can be used to selectively oxidize glucose derivatives, followed by reduction to produce 2-deoxy-D-glucose .
Types of Reactions:
Reduction: It can be reduced further to form various derivatives, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, particularly at the anomeric carbon, to form glycosidic bonds.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.
Substitution: Glycosylation reactions often use catalysts like silver triflate (AgOTf) or boron trifluoride (BF3) under anhydrous conditions.
Major Products:
Scientific Research Applications
2-Deoxy-beta-d-arabino-hexopyranose has a wide range of applications:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: It serves as a tool to study glucose metabolism and glycolysis, as it inhibits glycolytic enzymes.
Medicine: It has been explored as a potential therapeutic agent in cancer treatment due to its ability to inhibit glycolysis in cancer cells.
Mechanism of Action
2-Deoxy-beta-d-arabino-hexopyranose exerts its effects primarily by inhibiting glycolysis. It competes with glucose for uptake by glucose transporters and is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate. unlike glucose-6-phosphate, this compound cannot be further metabolized, leading to the inhibition of glycolytic enzymes and subsequent energy depletion in cells .
Comparison with Similar Compounds
2-Deoxy-alpha-d-arabino-hexopyranose: Another anomer of 2-deoxy-D-glucose with similar properties but different spatial configuration.
3,6-Anhydro-2-deoxy-alpha-d-arabino-hexofuranose: A derivative with an additional anhydro ring structure.
3,6-Anhydro-2-deoxy-beta-d-arabino-hexofuranose: Similar to the above but with a different anomeric configuration.
Uniqueness:
- 2-Deoxy-beta-d-arabino-hexopyranose is unique due to its specific inhibition of glycolysis, making it a valuable tool in cancer research and treatment . Its structural similarity to glucose allows it to be used in various biochemical studies without being metabolized in the same way, providing insights into glucose metabolism and energy production .
Properties
IUPAC Name |
(2R,4R,5S,6R)-6-(hydroxymethyl)oxane-2,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMMURAAUARKVCB-KAZBKCHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13299-16-6 | |
| Record name | beta-D-2-Deoxyglucopyranose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013299166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | .BETA.-D-2-DEOXYGLUCOPYRANOSE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3K52E8TIJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


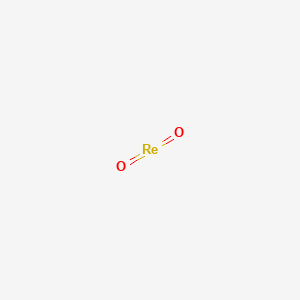

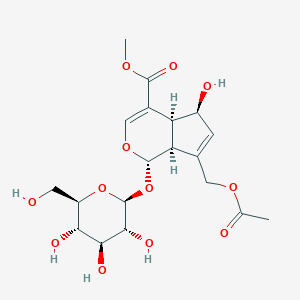

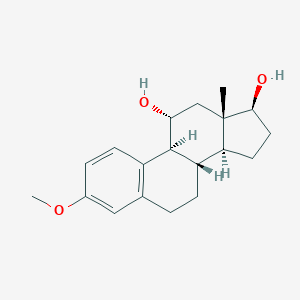
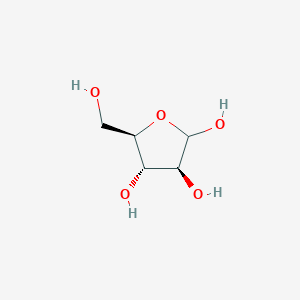
![methyl 2-[2-amino-N-[3-(dimethylamino)propyl]anilino]benzoate](/img/structure/B83112.png)




